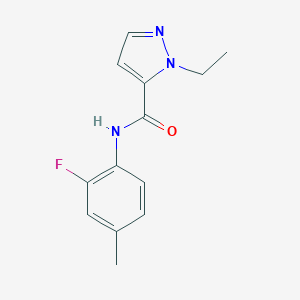
1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide, also known as EFMC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. EFMC belongs to the class of pyrazole derivatives, which are known to exhibit diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mecanismo De Acción
The exact mechanism of action of 1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific molecular targets in the body, such as enzymes, receptors, and ion channels. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound exhibits potent anti-inflammatory, analgesic, and antitumor activities. This compound has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis. In vivo studies have shown that this compound exhibits potent anti-inflammatory and analgesic activities in animal models of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity, which makes it suitable for use in various assays. This compound also exhibits potent biological activity at low concentrations, which makes it a promising lead compound for the development of new drugs. However, this compound also has some limitations, including its low solubility in water, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on 1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide. One area of research is the development of new drugs based on this compound for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is the development of new materials based on this compound for various applications, such as sensors and catalysts. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its biological activity for use in various assays.
Métodos De Síntesis
1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide can be synthesized using a multistep reaction process starting from 2-fluoro-4-methylphenyl hydrazine and ethyl 2-oxo-4-phenylbutyrate as the starting materials. The reaction involves the condensation of these two compounds followed by cyclization to form the pyrazole ring. The final step involves the introduction of the carboxamide group to the pyrazole ring.
Aplicaciones Científicas De Investigación
1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has also been studied for its potential applications in material science, such as in the development of new sensors and catalysts.
Propiedades
Fórmula molecular |
C13H14FN3O |
|---|---|
Peso molecular |
247.27 g/mol |
Nombre IUPAC |
2-ethyl-N-(2-fluoro-4-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14FN3O/c1-3-17-12(6-7-15-17)13(18)16-11-5-4-9(2)8-10(11)14/h4-8H,3H2,1-2H3,(H,16,18) |
Clave InChI |
RFHQWSQSHNOZEB-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)C)F |
SMILES canónico |
CCN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280021.png)
![ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280023.png)
![4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280026.png)
![(8E)-2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280029.png)

![N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280033.png)
![N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280034.png)
![N-(4-chlorobenzyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280035.png)
![N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B280036.png)
![1-Phenyl-4-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}piperazine](/img/structure/B280038.png)

![4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B280046.png)
![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280048.png)
![4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide](/img/structure/B280050.png)
